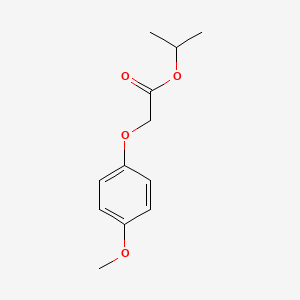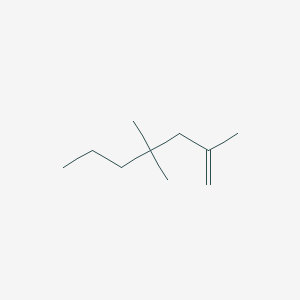
2,4,4-Trimethylhept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylhept-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. Its molecular formula is C10H20, and it is known for its branched structure, which includes three methyl groups attached to the heptene chain. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhept-1-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,4,4-trimethylheptanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of smaller alkenes with appropriate alkyl halides in the presence of strong bases like sodium or potassium hydroxide.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using catalysts such as zeolites at high temperatures and pressures.
化学反応の分析
Types of Reactions
2,4,4-Trimethylhept-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of catalysts such as palladium or platinum can convert it into 2,4,4-trimethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,4,4-trimethylheptyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl2, Br2) with appropriate catalysts
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: 2,4,4-Trimethylheptane
Substitution: Halogenated derivatives
科学的研究の応用
2,4,4-Trimethylhept-1-ene has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of adhesives, sealants, and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2,4,4-Trimethylhept-1-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with other molecules to form new compounds. The presence of the double bond also makes it reactive towards electrophiles, allowing it to undergo electrophilic addition reactions.
類似化合物との比較
2,4,4-Trimethylhept-1-ene can be compared with other similar alkenes such as:
2,4,4-Trimethylpent-1-ene: Similar in structure but with a shorter carbon chain.
2,4,4-Trimethylhex-1-ene: Also similar but with a different chain length.
2,4,4-Trimethylheptane: The fully saturated version of this compound, lacking the double bond.
The uniqueness of this compound lies in its specific branching and the position of the double bond, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
90895-53-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
2,4,4-trimethylhept-1-ene |
InChI |
InChI=1S/C10H20/c1-6-7-10(4,5)8-9(2)3/h2,6-8H2,1,3-5H3 |
InChIキー |
WGAUCPCDNCHZRN-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


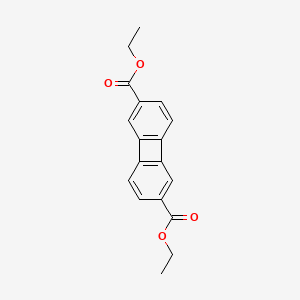
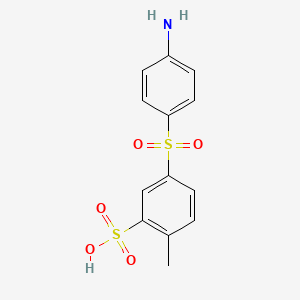

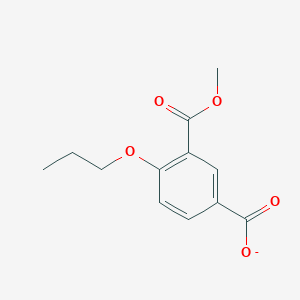
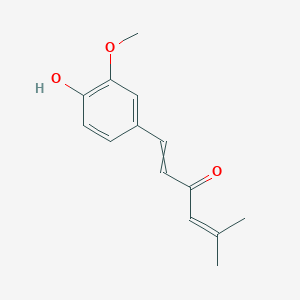
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

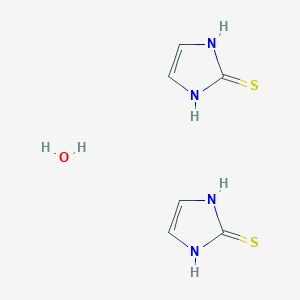
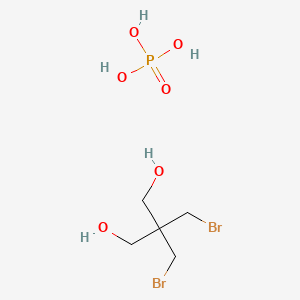
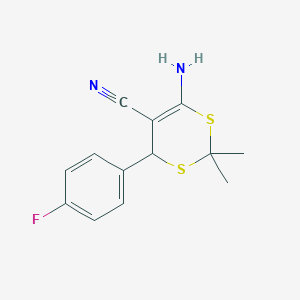

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
